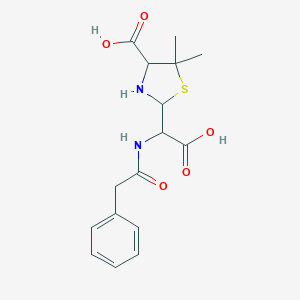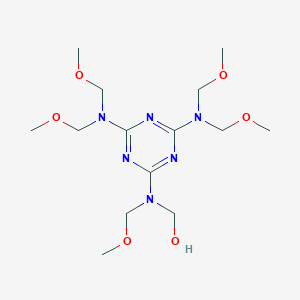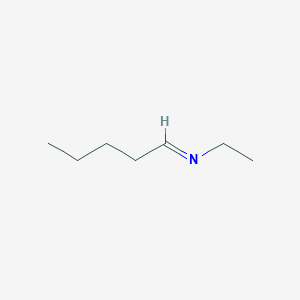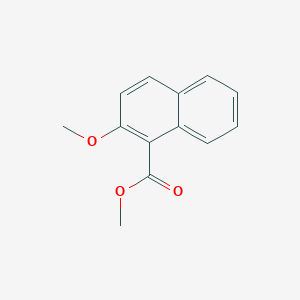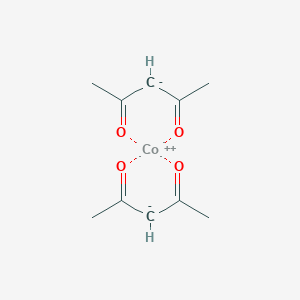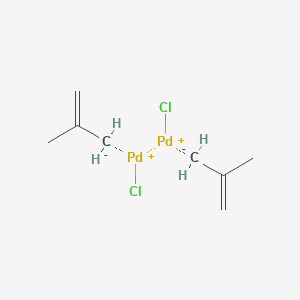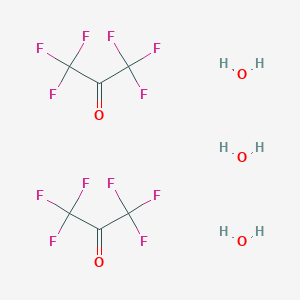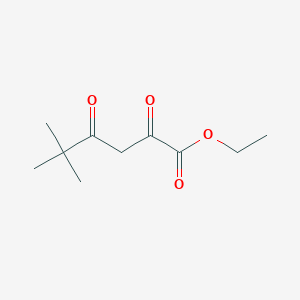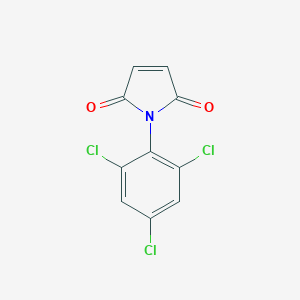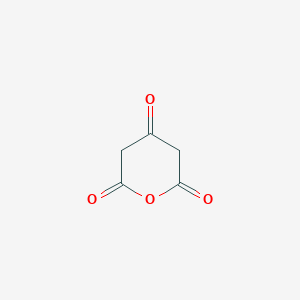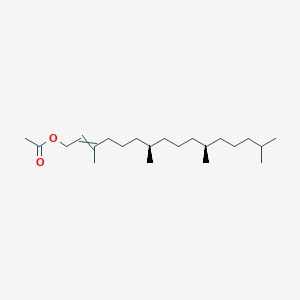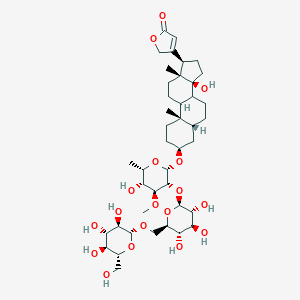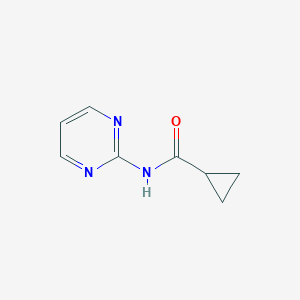
N-pyrimidin-2-ylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrimidin-2-ylcyclopropanecarboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biology. PPCC belongs to the class of cyclopropanecarboxamide derivatives and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-pyrimidin-2-ylcyclopropanecarboxamide inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide may also inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth. Additionally, N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its potential as a drug against cancer, fungal, and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, one limitation of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-pyrimidin-2-ylcyclopropanecarboxamide. One area of research is the development of N-pyrimidin-2-ylcyclopropanecarboxamide as a drug against cancer, fungal, and bacterial infections. Another area of research is the study of the mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide, which may lead to the development of more effective drugs. Additionally, the study of the toxicity of N-pyrimidin-2-ylcyclopropanecarboxamide may lead to the development of safer drugs.
Synthesemethoden
N-pyrimidin-2-ylcyclopropanecarboxamide can be synthesized using several methods, including the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine, followed by the reaction with thionyl chloride. Another method involves the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine using N,N-dimethylformamide as a solvent. N-pyrimidin-2-ylcyclopropanecarboxamide can also be synthesized using a one-pot reaction of cyclopropanecarboxylic acid, pyrimidine-2-amine, and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-pyrimidin-2-ylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide also has antifungal and antibacterial properties and has been studied for its potential use as a drug against fungal and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
14372-20-4 |
|---|---|
Produktname |
N-pyrimidin-2-ylcyclopropanecarboxamide |
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
N-pyrimidin-2-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12) |
InChI-Schlüssel |
WGBWVXLHDYUTMD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
Kanonische SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
Synonyme |
Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
